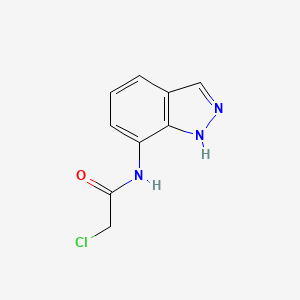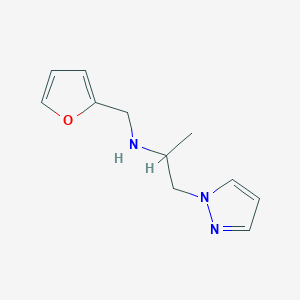![molecular formula C16H22N4O B7558017 2-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)methylamino]phenyl]-N,N-dimethylacetamide](/img/structure/B7558017.png)
2-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)methylamino]phenyl]-N,N-dimethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)methylamino]phenyl]-N,N-dimethylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as DMXAA and has been studied extensively for its anti-cancer properties.
Wirkmechanismus
DMXAA works by activating the immune system to attack cancer cells. It does this by binding to and activating the STING (stimulator of interferon genes) pathway, which leads to the production of interferon and other cytokines. These cytokines then activate immune cells such as T-cells and natural killer cells to attack cancer cells. DMXAA has also been shown to inhibit angiogenesis, which is the process by which tumors develop new blood vessels to support their growth.
Biochemical and Physiological Effects:
DMXAA has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of interferon and other cytokines in the blood, which are important for immune system function. DMXAA has also been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, which leads to their death. In addition, DMXAA has been shown to inhibit the activity of certain enzymes that are important for tumor growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of DMXAA is that it is a relatively simple compound to synthesize, which makes it readily available for research purposes. DMXAA has also been shown to be effective in various cancer models, which makes it a promising candidate for further research. However, one of the limitations of DMXAA is that it has poor solubility in water, which can make it difficult to administer in vivo. In addition, DMXAA has been shown to have some toxicity in animals, which may limit its use in humans.
Zukünftige Richtungen
There are several future directions for research on DMXAA. One area of research is to develop new formulations of DMXAA that improve its solubility and bioavailability. Another area of research is to investigate the use of DMXAA in combination with other cancer treatments such as chemotherapy and radiation therapy. In addition, there is interest in studying the anti-inflammatory and anti-viral properties of DMXAA for potential use in the treatment of infectious diseases and autoimmune disorders. Finally, there is interest in developing new analogs of DMXAA that may have improved anti-cancer properties and reduced toxicity.
Synthesemethoden
DMXAA can be synthesized using a multi-step process that involves the reaction of 3,5-dimethyl-1H-pyrazole-4-carbaldehyde with 4-aminobenzylamine to form an intermediate. This intermediate is then reacted with N,N-dimethylacetamide to produce DMXAA. The purity and yield of DMXAA can be improved by using various purification techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
DMXAA has been extensively studied for its anti-cancer properties. It has been shown to induce tumor necrosis and inhibit tumor growth in various cancer models, including lung, breast, and colon cancer. DMXAA has also been studied for its potential use as a radiosensitizer in cancer treatment. In addition to its anti-cancer properties, DMXAA has also been studied for its anti-inflammatory and anti-viral properties.
Eigenschaften
IUPAC Name |
2-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)methylamino]phenyl]-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-11-15(12(2)19-18-11)10-17-14-7-5-13(6-8-14)9-16(21)20(3)4/h5-8,17H,9-10H2,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFKURVCTJSASH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CNC2=CC=C(C=C2)CC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)methylamino]phenyl]-N,N-dimethylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate](/img/structure/B7557941.png)
![[3-[(2-Methylpyrazol-3-yl)methylamino]phenyl]urea](/img/structure/B7557943.png)
![1-[4-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylamino)piperidin-1-yl]ethanone](/img/structure/B7557944.png)

![N-[3-[(2-chloroacetyl)amino]-2-methylphenyl]propanamide](/img/structure/B7557958.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-nitroaniline](/img/structure/B7557964.png)
![4-[3-(1H-pyrazol-5-ylmethylamino)butyl]phenol](/img/structure/B7557972.png)

![4-[(dimethylamino)methyl]-N-(thiophen-3-ylmethyl)aniline](/img/structure/B7557988.png)
![4-nitro-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline](/img/structure/B7557995.png)


![2-[3-[(3,4-Dichlorophenyl)methylamino]phenoxy]acetamide](/img/structure/B7558006.png)
![2-methoxy-N-[(3-methylphenyl)methyl]pyridin-3-amine](/img/structure/B7558035.png)